![molecular formula C10H8Cl2N2O2 B14308960 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole CAS No. 112960-22-2](/img/structure/B14308960.png)
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a dichlorophenoxy group and a methyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2,4-dichlorophenoxyacetohydrazide. The final step involves the cyclization of 2,4-dichlorophenoxyacetohydrazide with acetic anhydride to yield this compound .
Analyse Des Réactions Chimiques
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants . This inhibition results in the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Triclosan: An antibacterial and antifungal agent with a similar dichlorophenoxy structure.
Bifenox: A herbicide that also inhibits protoporphyrinogen oxidase.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112960-22-2 |
|---|---|
Formule moléculaire |
C10H8Cl2N2O2 |
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-6-13-10(16-14-6)5-15-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3 |
Clé InChI |
YXOXEYGMTROMFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


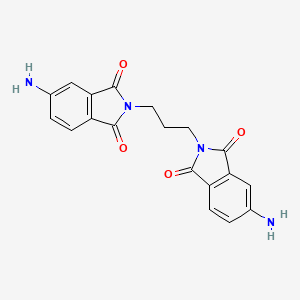
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)

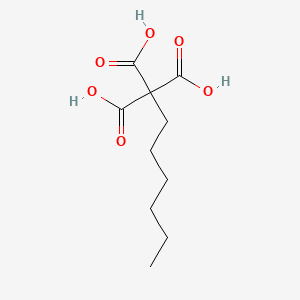
![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)
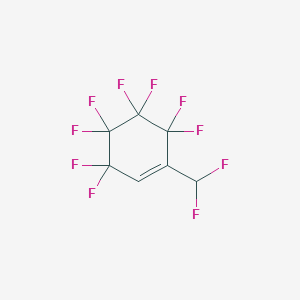

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
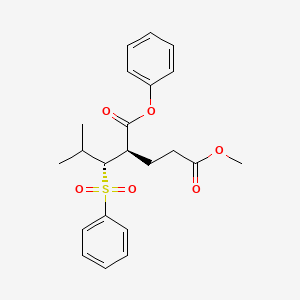
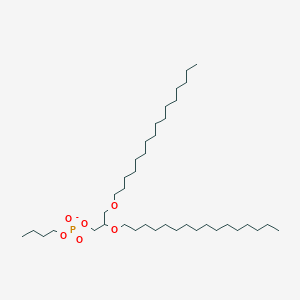
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
